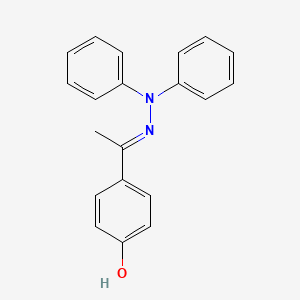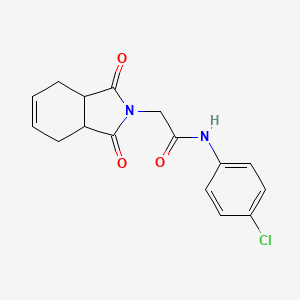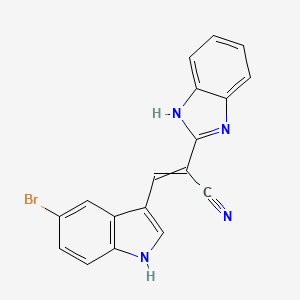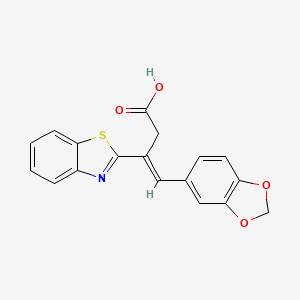
(E)-4-(1,3-benzodioxol-5-yl)-3-(1,3-benzothiazol-2-yl)but-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(1,3-benzodioxol-5-yl)-3-(1,3-benzothiazol-2-yl)but-3-enoic acid is an organic compound that features both benzodioxole and benzothiazole moieties. These structural motifs are often found in bioactive molecules, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(1,3-benzodioxol-5-yl)-3-(1,3-benzothiazol-2-yl)but-3-enoic acid typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Formation of the Benzothiazole Moiety: This is often synthesized via the condensation of o-aminothiophenol with carboxylic acids or their derivatives.
Coupling Reaction: The two moieties are then coupled through a Wittig reaction or a similar olefination process to form the (E)-but-3-enoic acid linkage.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(1,3-benzodioxol-5-yl)-3-(1,3-benzothiazol-2-yl)but-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzodioxole-5-carboxylic acid, while reduction could produce benzodioxole-5-ylbutanol.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-(1,3-benzodioxol-5-yl)-3-(1,3-benzothiazol-2-yl)but-3-enoic acid can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential bioactivity, including antimicrobial, antifungal, or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, such as drug development for various diseases.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (E)-4-(1,3-benzodioxol-5-yl)-3-(1,3-benzothiazol-2-yl)but-3-enoic acid would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or interfere with essential enzymes. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(1,3-benzodioxol-5-yl)-3-(1,3-benzothiazol-2-yl)but-3-enoic acid: can be compared with other compounds containing benzodioxole or benzothiazole moieties, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer unique bioactivity or chemical reactivity not observed in simpler analogs.
Properties
Molecular Formula |
C18H13NO4S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(E)-4-(1,3-benzodioxol-5-yl)-3-(1,3-benzothiazol-2-yl)but-3-enoic acid |
InChI |
InChI=1S/C18H13NO4S/c20-17(21)9-12(18-19-13-3-1-2-4-16(13)24-18)7-11-5-6-14-15(8-11)23-10-22-14/h1-8H,9-10H2,(H,20,21)/b12-7+ |
InChI Key |
AOTVRDZAFREXAH-KPKJPENVSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(\CC(=O)O)/C3=NC4=CC=CC=C4S3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(CC(=O)O)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((9-Ethyl-9H-carbazol-3-yl)amino)-2-oxoethyl 2-(imidazo[2,1-b]thiazol-6-yl)acetate](/img/structure/B10805467.png)
![2-[[2-(2-Hydroxy-3-methoxyphenyl)benzimidazol-1-yl]methyl]-6-methoxyphenol](/img/structure/B10805468.png)
![N-[(Z)-4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]benzamide](/img/structure/B10805476.png)
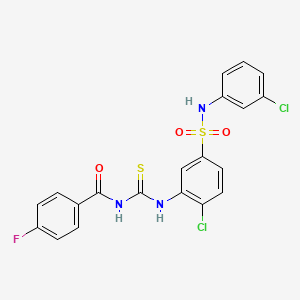
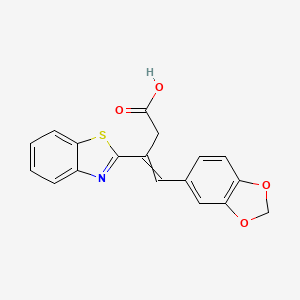
![N-[(Z)-(3,4-dihydroxyphenyl)methylideneamino]-4-(quinolin-8-ylsulfanylmethyl)benzamide](/img/structure/B10805490.png)
![4-(2-Amino-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)benzonitrile](/img/structure/B10805493.png)
![5-[(3-Hydroxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one](/img/structure/B10805495.png)
![5-[(4-Methylphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one](/img/structure/B10805503.png)
![[2-(2,6-Dichloroanilino)-2-oxoethyl] 1-(4-fluorophenyl)cyclopentane-1-carboxylate](/img/structure/B10805511.png)
